molecular formula C16H18N2O2S2 B4975047 N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B4975047
M. Wt: 334.5 g/mol
InChI Key: UTQSIXMUPXYHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as BHQ or Bithionol, is a chemical compound that has been used in scientific research for many years. It was first synthesized in the 1930s and has since been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In

Scientific Research Applications

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been studied for its potential as a pesticide, as it has been shown to have insecticidal and fungicidal properties. In environmental science, N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been studied for its potential as a pollutant remediation agent, as it has been shown to be effective in removing certain pollutants from water sources.

Mechanism of Action

The mechanism of action of N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting various enzymes and proteins in cells. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and proliferation. N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has also been shown to inhibit the activity of certain proteins involved in DNA replication and repair.
Biochemical and Physiological Effects
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines, which are proteins involved in the immune response. In addition, N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments is that it has been well-studied and its synthesis method is well-established. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, it has been shown to have cytotoxic effects on some cells, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. In medicine, it could be further studied for its potential as an anti-cancer agent, as well as for its potential to treat other diseases such as Alzheimer's and Parkinson's. In agriculture, it could be studied further for its potential as a pesticide, particularly for use in organic farming. In environmental science, it could be studied further for its potential as a pollutant remediation agent, particularly for use in cleaning up contaminated water sources.
Conclusion
In conclusion, N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also many potential future directions for research on N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. Overall, N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a promising compound that has the potential to make significant contributions to scientific research in the future.

Synthesis Methods

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-5-sec-butylbenzenesulfonamide with carbon disulfide and then with thionyl chloride. The resulting product is then reacted with 2-thiophenecarboxylic acid to form N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. This synthesis method has been used for many years and has been well-established in the scientific community.

properties

IUPAC Name

N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-3-10(2)11-6-7-13(19)12(9-11)17-16(21)18-15(20)14-5-4-8-22-14/h4-10,19H,3H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQSIXMUPXYHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.